5-エチル-2-チオウラシル

概要

説明

5-Ethyl-2-thiouracil is a modified nucleobase and a versatile reactant used in synthesis . It has been used as a reactant in the inhibition of Hepatitis B virus (HBV) replication .

Molecular Structure Analysis

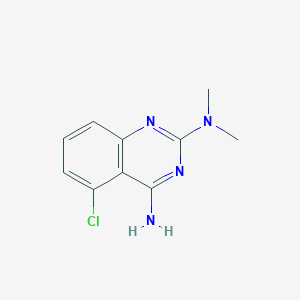

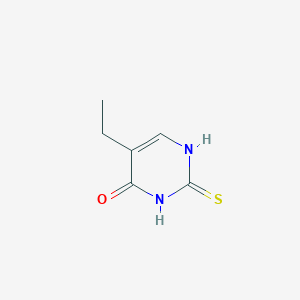

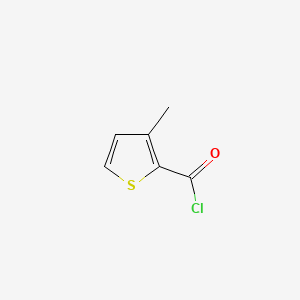

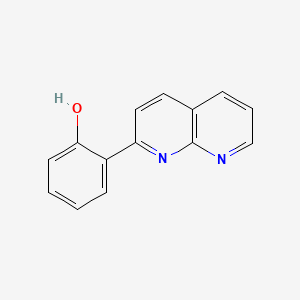

The molecular formula of 5-Ethyl-2-thiouracil is C6H8N2OS . Its IUPAC name is 5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . The InChI code is 1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

5-Ethyl-2-thiouracil is an off-white solid . It has a molecular weight of 156.21 . and is stored at room temperature .科学的研究の応用

抗癌研究

5-エチル-2-チオウラシルは、広く使用されている癌治療薬である5-フルオロウラシル(5-FU)との構造的類似性から、抗癌研究で潜在的な用途がある可能性があります。 細胞の生合成活性を阻害したり、核酸に組み込まれて癌細胞の機能を阻害したりすることが考えられます .

抗菌活性

2-チオウラシルの誘導体は、5-エチル-2-チオウラシルを含め、抗菌性を示すことがわかっています。 これらは、細菌や真菌感染症の新しい治療法の開発に使用できる可能性があります .

結核および関節炎治療

一部の2-チオウラシル誘導体は、結核および関節炎の治療に使用されます。 これらの化合物の抗炎症作用は、5-エチル-2-チオウラシルで検討できます .

プロテオミクス研究

5-エチル-2-チオウラシルは、細胞内のタンパク質や酵素と相互作用するより複雑な化合物を合成するためのビルディングブロックとして、プロテオミクス研究で使用できます .

細胞毒性

2-チオウラシル誘導体の研究では、細胞毒性効果が評価されており、腫瘍細胞で細胞死を誘導することで、癌治療に適している可能性があります .

新規化合物の合成

5-エチル-2-チオウラシルの化学構造は、抗癌活性を持つスルホンアミドアイソスターなど、潜在的な治療用途を持つ新規化合物の合成に役立ちます .

金属錯体研究

Safety and Hazards

作用機序

Target of Action

The primary target of 5-Ethyl-2-thiouracil is the thyroid gland . This compound is actively concentrated by the thyroid gland against a concentration gradient .

Mode of Action

5-Ethyl-2-thiouracil acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-2-thiouracil are those involved in the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, 5-Ethyl-2-thiouracil disrupts the production of thyroxine and triiodothyronine . These hormones play crucial roles in regulating metabolic processes in the body.

Pharmacokinetics

Similar compounds like methimazole have a half-life of 3 to 5 hours with a total clearance of about 200ml/minute . Some studies have shown an increased rate of metabolism of antithyroid drugs in hyperthyroidism, in particular for methimazole .

Result of Action

The molecular and cellular effects of 5-Ethyl-2-thiouracil’s action include a decrease in the production of thyroid hormones, leading to a reduction in the metabolic rate . This can help manage conditions like hyperthyroidism, where there is an overproduction of thyroid hormones.

Action Environment

The action, efficacy, and stability of 5-Ethyl-2-thiouracil can be influenced by various environmental factors. For instance, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to that when it is thio-substituted

特性

IUPAC Name |

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388230 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34171-37-4 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)

![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)